molecular formula C14H21NO3 B061152 Cbz-D-Leucinol CAS No. 166735-51-9

Cbz-D-Leucinol

Cat. No.: B061152
CAS No.: 166735-51-9
M. Wt: 251.32 g/mol
InChI Key: YGARWTHXCINBQM-CYBMUJFWSA-N
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Preparation Methods

N-Z-D-Leucinol can be synthesized from D/L-leucinol and benzyl chloroformate . The reaction typically involves the protection of the amino group of D-leucinol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

N-Z-D-Leucinol undergoes various chemical reactions, including:

Scientific Research Applications

N-Z-D-Leucinol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Z-D-Leucinol involves its interaction with specific molecular targets and pathways. One of the key pathways is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . N-Z-D-Leucinol activates mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1). Once inside the cell, it induces the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1, thereby regulating cell growth and metabolism .

Comparison with Similar Compounds

N-Z-D-Leucinol can be compared with other similar compounds such as:

Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARWTHXCINBQM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584254
Record name Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166735-51-9
Record name Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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